molecular formula C22H22FN3O2 B2684685 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1421495-02-4

3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2684685
CAS RN: 1421495-02-4
M. Wt: 379.435
InChI Key: DOFGFPACWGBGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis of Novel Compounds

A study on the design and synthesis of a novel series of histamine H3 receptor antagonists utilized a scaffold hopping strategy. This research led to the identification of compounds exhibiting good H3R affinity, selectivity, and pharmacokinetic properties, demonstrating the utility of such chemical structures in developing new therapeutic agents (Gao et al., 2015).

Antimicrobial and Antioxidant Activities

Research into 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine and pyrazolopyridine moieties revealed that these compounds exhibit significant tumor inhibitory and antioxidant activities. Such findings suggest the potential of these structures for developing new cancer therapies and antioxidant agents (Hamdy et al., 2013).

Cytotoxicity Studies

The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken to assess their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such studies contribute to the search for novel compounds with potential anticancer properties (Hassan et al., 2014).

DNA/Protein Interaction Studies

Ni(II) complexes with Schiff base ligands were synthesized and characterized for their interactions with DNA/proteins and cytotoxicity against cancer cell lines. The results show that these complexes possess reasonable cytotoxicities, highlighting the relevance of these compounds in medicinal chemistry and cancer research (Yu et al., 2017).

Synthesis and Functionalization Techniques

The development of synthetic strategies for new 3-amino-4-fluoropyrazoles illustrates the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds allow for further functionalization, underscoring the versatility of such chemical structures in drug development (Surmont et al., 2011).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-26-20(12-19(25-26)16-6-8-18(23)9-7-16)21(27)24-14-22(28)11-10-15-4-2-3-5-17(15)13-22/h2-9,12,28H,10-11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFGFPACWGBGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.